2-Bromo-4-isopropylbenzaldehyde
Description
Significance of Halogenated Aromatic Aldehydes in Modern Synthetic Chemistry
Halogenated aromatic aldehydes are a class of organic compounds that play a crucial role in modern synthetic chemistry. The presence of a halogen atom on the aromatic ring significantly influences the reactivity of the molecule, providing a handle for various chemical transformations. These compounds are important building blocks for the synthesis of pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.
The carbon-halogen bond can be readily activated for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. This versatility makes halogenated aromatic aldehydes indispensable in the construction of complex molecular architectures. Furthermore, the halogen atom can direct the regioselectivity of subsequent electrophilic aromatic substitution reactions, providing a strategic advantage in multistep syntheses. The transformation of the aldehyde group itself, through oxidation, reduction, or condensation reactions, further expands the synthetic utility of these compounds. nih.gov
Contextualization of 2-Bromo-4-isopropylbenzaldehyde within the Landscape of Substituted Benzaldehydes
Substituted benzaldehydes, as a general class, are fundamental reagents in organic synthesis. The nature and position of the substituents on the benzene (B151609) ring dictate the compound's physical and chemical properties, as well as its potential applications. acs.orgrug.nlacs.org For instance, the parent compound, benzaldehyde (B42025), is known for its use as a flavoring agent and as a precursor to various derivatives like cinnamic acid and mandelic acid. wikipedia.org
This compound fits into this landscape as a bifunctional molecule. The aldehyde group offers a site for nucleophilic addition and condensation reactions, while the bromo substituent provides a reactive center for metal-catalyzed cross-coupling reactions. nih.gov The isopropyl group, being an electron-donating group, can influence the electronic properties of the aromatic ring and provide steric bulk, which can be advantageous in controlling the stereochemistry of certain reactions. The combination of these features makes this compound a versatile intermediate for the synthesis of targeted molecules with potential applications in medicinal chemistry and materials science.
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C10H11BrO |
| Molecular Weight | 227.10 g/mol |
| CAS Number | 22633-91-6 |
Data sourced from public chemical databases.
Research Findings on this compound
Detailed research into the applications of this compound reveals its utility as a key starting material. For example, it can be envisioned as a precursor for the synthesis of various heterocyclic compounds. The aldehyde functionality can react with amines or hydrazines to form imines or hydrazones, which can then undergo intramolecular cyclization reactions, facilitated by the presence of the ortho-bromo substituent, to yield fused ring systems.
Furthermore, the bromine atom can be replaced through various metal-mediated reactions to introduce different functional groups. nih.gov For instance, a Suzuki coupling reaction could be employed to introduce a new aryl or heteroaryl group at the 2-position, leading to the formation of biaryl structures that are prevalent in many biologically active molecules and advanced materials.
While specific, large-scale industrial applications of this compound are not widely documented in publicly available literature, its structural motifs are present in compounds of interest in various research areas. The development of efficient synthetic routes to this and other substituted benzaldehydes remains an active area of investigation in organic chemistry. acs.orgacs.orgkpfu.ru
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-4-propan-2-ylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c1-7(2)8-3-4-9(6-12)10(11)5-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTYCJXMPNYVBSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Reactions Involving 2 Bromo 4 Isopropylbenzaldehyde
Nucleophilic Addition Reactions to the Aldehyde Carbonyl Center
The aldehyde functional group is a prime target for nucleophilic attack. The partial positive charge on the carbonyl carbon makes it susceptible to addition reactions with a wide range of nucleophiles.
The aldol (B89426) condensation is a fundamental carbon-carbon bond-forming reaction involving the reaction of an enolate with a carbonyl compound. sigmaaldrich.comiitk.ac.in In the case of 2-Bromo-4-isopropylbenzaldehyde, which lacks α-hydrogens, it can only act as the electrophilic partner in a crossed or Claisen-Schmidt condensation. It reacts with an enolizable aldehyde or ketone in the presence of a base.
The reaction mechanism begins with the deprotonation of an enolizable carbonyl compound by a base (e.g., NaOH, KOH) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of this compound to form a β-hydroxy aldehyde or ketone (an aldol addition product). iitk.ac.in Subsequent dehydration, often promoted by heat or acid, yields an α,β-unsaturated carbonyl compound.
Research on the analogous compound, 4-isopropylbenzaldehyde (B89865), in condensation reactions with propanal provides insight into the process. researchgate.net The reaction is typically base-catalyzed, and conditions can be optimized to control the outcome. The steric hindrance from the ortho-bromo substituent and the meta-isopropyl group in this compound would likely influence the rate of nucleophilic attack and the stereochemistry of the resulting double bond in the final enone product.
Table 1: Representative Conditions for Crossed Aldol Condensation of Substituted Benzaldehydes This table is based on analogous reactions and illustrates typical conditions.
| Aldehyde Partner | Base Catalyst | Solvent | Temperature (°C) | Product Type | Reference |
| Propanal | Potassium Hydroxide | Toluene | 100 | α,β-Unsaturated Aldehyde | researchgate.net |
| Acetone | Sodium Hydroxide | Ethanol/Water | 20-25 | β-Hydroxy Ketone | iitk.ac.in |
| Heptanal | Mg/Al Mixed Oxides | None (Neat) | 150 | α,β-Unsaturated Aldehyde | researchgate.net |
Grignard (R-MgX) and organolithium (R-Li) reagents are potent nucleophiles that readily add to the carbonyl group of this compound. The highly polarized carbon-metal bond attacks the electrophilic carbonyl carbon, forming a new carbon-carbon bond and a magnesium or lithium alkoxide intermediate. wisc.edumasterorganicchemistry.com An acidic workup then protonates the alkoxide to yield a secondary alcohol. wisc.edu
The general mechanism involves:
Nucleophilic Attack: The carbanionic carbon of the organometallic reagent attacks the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.
Protonation: Addition of an acid (e.g., H₃O⁺) protonates the negatively charged oxygen atom to give the final secondary alcohol product. masterorganicchemistry.com
While these reagents are highly effective for addition to the aldehyde, they can also participate in halogen-metal exchange with the aryl bromide, a competing reaction discussed in section 3.2.2. wikipedia.org To favor nucleophilic addition over halogen exchange, the reaction is typically run at low temperatures. The choice of the organometallic reagent and reaction conditions is crucial. For instance, some Grignard reagents can be prepared and reacted in situ with aldehydes. rsc.org
Stereoselectivity can be a factor if the incoming nucleophile or the resulting alcohol creates a new chiral center. The existing substituents on the aromatic ring, particularly the bulky ortho-bromo group, can sterically hinder one face of the carbonyl, potentially leading to diastereoselectivity if the attacking nucleophile is also chiral.
This compound reacts with primary amines to form Schiff bases (imines) and with hydrazine (B178648) or its derivatives to form hydrazones. These reactions are condensations involving nucleophilic addition to the carbonyl followed by elimination of a water molecule. nih.govmdpi.com
The mechanism proceeds in two main stages:
Nucleophilic Addition: The nitrogen atom of the amine/hydrazine attacks the carbonyl carbon to form a carbinolamine intermediate. This step is typically fast and reversible.
Dehydration: The carbinolamine is then dehydrated, usually under acidic catalysis, to form the C=N double bond of the imine or hydrazone. The removal of water can drive the equilibrium toward the product. mdpi.com
Thermodynamically, the reaction is an equilibrium. The formation of the stable C=N double bond is a driving force, but the reaction can be reversed by the addition of water (hydrolysis). In practice, removing the water as it forms (e.g., by azeotropic distillation) is a common strategy to achieve high yields. mdpi.com
Reactions at the Aromatic Ring System
The bromine atom on the aromatic ring provides a handle for further functionalization through substitution or metal-exchange reactions.
Nucleophilic aromatic substitution (SNAr) involves the replacement of a leaving group (in this case, bromide) on an aromatic ring by a nucleophile. The generally accepted mechanism is a two-step addition-elimination process that proceeds through a negatively charged intermediate known as a Meisenheimer complex. libretexts.orgnih.gov
For an SNAr reaction to be facile, the aromatic ring must typically be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro groups, positioned ortho or para to the leaving group. libretexts.org These groups are necessary to stabilize the negative charge of the Meisenheimer intermediate through resonance.
In this compound, the aldehyde group is a moderate EWG, but it is positioned meta to the bromine atom, meaning its ability to stabilize the intermediate via resonance is limited. The isopropyl group is weakly electron-donating. Therefore, SNAr reactions on this substrate are expected to be slow and require harsh conditions (high temperatures, strong nucleophiles) or a transition-metal catalyst. nih.gov Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism rather than a stepwise one, particularly when the ring is not highly activated. nih.gov
Table 2: Examples of Nucleophiles in SNAr Reactions This table presents general nucleophiles used in SNAr; applicability to this compound may require catalysis or harsh conditions.
| Nucleophile | Reagent Source | Product Functional Group | Reference |
| Methoxide | Sodium Methoxide (NaOMe) | Methoxy Ether | libretexts.org |
| Amine | R-NH₂ | Secondary Aryl Amine | walisongo.ac.id |
| Thiolate | Sodium Thiolate (NaSR) | Thioether | libretexts.org |
| Hydroxide | Potassium Hydroxide (KOH) | Phenol | libretexts.org |
A more versatile method for functionalizing the C-Br bond of this compound is through halogen-metal exchange. This reaction typically involves treating the aryl bromide with a strong organometallic base, most commonly an alkyllithium reagent like n-butyllithium (n-BuLi). wikipedia.orgstackexchange.com
The mechanism involves the exchange of the bromine atom for the lithium metal, generating a new organometallic species, 2-lithio-4-isopropylbenzaldehyde. wikipedia.org This reaction is generally very fast, even at low temperatures (e.g., -78 °C to -100 °C), which helps to prevent competing nucleophilic addition of the alkyllithium to the aldehyde group. nih.govtcnj.edu The equilibrium of the exchange lies on the side that places the metal on the more electronegative carbon (sp² > sp³). stackexchange.com
The resulting aryllithium intermediate is a powerful nucleophile and a strong base. It can be "quenched" by adding an electrophile (E⁺), leading to the formation of a new carbon-electrophile bond at the position formerly occupied by bromine. This two-step sequence is a powerful tool for introducing a wide variety of functional groups. tcnj.edu
Table 3: Halogen-Metal Exchange and Electrophilic Quenching
| Step 1 Reagent | Electrophile (E⁺) | Reagent for E⁺ | Final Product (after quenching) | Reference |
| n-BuLi | Proton (H⁺) | Water (H₂O) | 4-Isopropylbenzaldehyde | tcnj.edu |
| n-BuLi | Carbon Dioxide (CO₂) | Dry Ice (solid CO₂) | 2-Formyl-5-isopropylbenzoic acid | wisc.edu |
| n-BuLi | Aldehyde (R'CHO) | Benzaldehyde (B42025) | (2-Formyl-5-isopropylphenyl)(phenyl)methanol | tcnj.edu |
| n-BuLi | Alkyl Halide (R'X) | Methyl Iodide (CH₃I) | 2-Methyl-4-isopropylbenzaldehyde | tcnj.edu |
Oxidative and Reductive Transformations of the Benzyl (B1604629) Bromide Moiety
The aldehyde functional group in this compound is susceptible to both oxidation and reduction, leading to the formation of valuable derivatives.
Oxidation: Aldehydes are readily oxidized to carboxylic acids by common oxidizing agents such as potassium permanganate, nitric acid, or chromic acid. ncert.nic.inyoutube.com For a substrate like this compound, this transformation would yield 2-bromo-4-isopropylbenzoic acid. The reaction generally proceeds under conditions that can be vigorous, but milder reagents like Tollens' reagent (a silver ammonia (B1221849) complex) can also effect the oxidation, which is a characteristic reaction of aldehydes. ncert.nic.inyoutube.com The use of silver oxide (Ag₂O) in water is a specific method to oxidize aldehydes to carboxylic acids, with the advantage that it can be selective for the aldehyde in the presence of other oxidizable groups like alcohols. youtube.com Kinetic studies on the oxidation of substituted benzaldehydes with bromine have shown that the reaction proceeds to form the corresponding benzoic acid, and the rate is not strongly influenced by the electronic nature of the ring substituents. rsc.org
Reduction: The aldehyde group can be reduced to a primary alcohol. ncert.nic.in Standard reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminium hydride (LiAlH₄). ncert.nic.in Catalytic hydrogenation is another effective method. ncert.nic.in Applying these methods to this compound would produce (2-bromo-4-isopropylphenyl)methanol. This alcohol can then serve as a precursor for other functional groups. For instance, subsequent treatment with a brominating agent could convert the alcohol to the corresponding benzyl bromide, a reactive intermediate for further synthesis.
Table 1: General Oxidative and Reductive Transformations of Aromatic Aldehydes
| Transformation | Reagent(s) | Product Type |
| Oxidation | KMnO₄, H₂CrO₄, or Ag₂O | Carboxylic Acid |
| Reduction | NaBH₄ or LiAlH₄ | Primary Alcohol |
| Reductive Amination | Amine source, reducing agent | Amine |
Catalytic Transformations of this compound
The presence of a bromine atom on the aromatic ring of this compound makes it an excellent substrate for a variety of transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds.
Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, couples aryl halides with alkenes using a palladium catalyst and a base. wikipedia.orgnih.gov This reaction forms a new carbon-carbon bond at the position of the bromine atom, substituting the alkene onto the aromatic ring. wikipedia.org For this compound, reacting it with an alkene like styrene (B11656) in the presence of a catalyst such as palladium(II) acetate (B1210297) and a base like potassium carbonate would yield a stilbene (B7821643) derivative, while retaining the aldehyde functionality. nih.gov The catalytic cycle involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination. libretexts.org
Sonogashira Reaction: This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org It is a highly reliable method for constructing aryl-alkyne bonds. libretexts.org The reaction of this compound with a terminal alkyne would produce a 2-alkynyl-4-isopropylbenzaldehyde derivative. The reaction typically proceeds under mild conditions. wikipedia.org Modern protocols sometimes allow for copper-free conditions, which can prevent the undesirable side reaction of alkyne homocoupling. nih.govnih.gov The reactivity of the halide is a key factor, with iodides being more reactive than bromides. wikipedia.orglibretexts.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is used to form carbon-nitrogen bonds by reacting an aryl halide with an amine in the presence of a strong base. wikipedia.orgchemeurope.comacsgcipr.org It is a powerful tool for synthesizing aryl amines. wikipedia.org Subjecting this compound to Buchwald-Hartwig conditions with a primary or secondary amine would replace the bromine atom with the corresponding amino group. The reaction mechanism involves oxidative addition of the aryl bromide to the palladium(0) catalyst, formation of a palladium-amido complex, and subsequent reductive elimination to yield the arylamine product. chemeurope.com
Table 2: Overview of Key Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System | Bond Formed |
| Heck | Alkene | Pd catalyst, Base | C(sp²)–C(sp²) |
| Sonogashira | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C(sp²)–C(sp) |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | C(sp²)–N |
While transition-metal catalysis dominates the transformations of aryl halides, organocatalytic and biocatalytic methods offer alternative, metal-free approaches to modulate the reactivity of molecules like this compound.
Organocatalysis: Organocatalysis uses small organic molecules to accelerate chemical reactions. For aldehydes, a prominent organocatalytic transformation is the asymmetric α-functionalization. However, for aromatic aldehydes like this compound, the focus is often on reactions involving the aldehyde group itself. For instance, organocatalyzed transamination reactions can convert aromatic aldehydes into primary arylmethylamines using an appropriate amine source under mild conditions. organic-chemistry.org This method avoids direct reductive amination and offers a valuable route to chiral or achiral primary amines. organic-chemistry.org
Biocatalysis: Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild, environmentally friendly conditions. Ketoreductases (KREDs) are enzymes capable of reducing aldehydes and ketones to their corresponding alcohols with high enantioselectivity. The reduction of this compound using a suitable KRED could provide access to the chiral (2-bromo-4-isopropylphenyl)methanol, a valuable building block for pharmaceuticals and other fine chemicals. The use of enzymes in aqueous media, sometimes enhanced by micellar catalysis, represents a green chemistry approach to such reductions.
The aldehyde group of this compound is a key functional handle for condensation reactions. While many condensations are base- or acid-catalyzed, transition metals can also be employed to mediate these transformations, often providing unique reactivity or selectivity.
A notable example is the aldol condensation. The reaction of this compound with another carbonyl compound, such as a ketone or another aldehyde like propanal, leads to the formation of an α,β-unsaturated aldehyde. researchgate.net This reaction is foundational for constructing larger carbon skeletons. While typically catalyzed by bases like potassium hydroxide, heterogeneous solid base catalysts have also been developed for this purpose. researchgate.net Transition metal complexes can also catalyze condensation reactions. For instance, lanthanum-modified molecular sieves have been used as heterogeneous catalysts for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones from isatoic anhydride (B1165640) and aldehydes. researchgate.net Such catalytic systems offer advantages in terms of reusability and simplified product purification.
Derivatization Reactions for Enhanced Reactivity or Specific Synthetic Transformations
A key derivatization of aromatic aldehydes is their conversion to geminal dibromides (Ar-CHBr₂). These compounds are versatile synthetic intermediates. A common method to achieve this transformation is the reaction of the aldehyde with carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃). researchgate.net This reaction, a variation of the Appel reaction, converts the carbonyl group into a 1,1-dibromoalkene. This transformation is applicable to a wide range of aldehydes, including those with both electron-donating and electron-withdrawing groups on the aromatic ring. researchgate.net
Another approach involves the deoxygenative gem-diborylation of aldehydes, which can be achieved through copper-catalyzed reactions, followed by conversion to the dibromide, although this is a more complex, multi-step process. nih.gov The resulting gem-dibromoolefins are valuable precursors for synthesizing terminal alkynes via the Corey-Fuchs reaction.
Table 3: Reagents for Geminal Dibromide Formation
| Method | Reagents | Intermediate/Product |
| Appel-type Reaction | CBr₄, PPh₃ | 1,1-Dibromoalkene |
No publicly available scientific literature or research data directly details the use of this compound for the fluorogenic derivatization of alpha-dicarbonyls.
Extensive searches of chemical databases and scientific literature did not yield any specific studies or established protocols describing the reaction between this compound and α-dicarbonyl compounds for the purpose of fluorogenic detection. This suggests that this particular aldehyde may not be a recognized or utilized reagent for this specific analytical application.
Therefore, a detailed discussion of its mechanistic investigations, including research findings and data tables, cannot be provided at this time due to the absence of relevant primary sources. Further research would be required to explore the potential reactivity and fluorescent properties of the derivatives that might be formed from such a reaction.
Advanced Spectroscopic and Analytical Characterization of 2 Bromo 4 Isopropylbenzaldehyde
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. Through the analysis of chemical shifts, coupling constants, and correlation experiments, a complete and unambiguous assignment of all proton and carbon atoms within 2-Bromo-4-isopropylbenzaldehyde can be achieved.
One-dimensional (1D) ¹H and ¹³C NMR provide initial information on the chemical environments of the nuclei. However, for a complete structural assignment and to distinguish this compound from its isomers (e.g., 3-Bromo-4-isopropylbenzaldehyde or 2-Bromo-5-isopropylbenzaldehyde), two-dimensional (2D) NMR experiments are essential.
¹H-¹H Correlation Spectroscopy (COSY) identifies protons that are spin-spin coupled, typically through two or three bonds. For this compound, COSY would reveal correlations between the methine proton and the methyl protons of the isopropyl group, as well as between adjacent protons on the aromatic ring.
Heteronuclear Single Quantum Coherence (HSQC) , or its predecessor HMQC, maps protons directly to the carbon atoms to which they are attached (¹J-coupling). This allows for the unambiguous assignment of protonated carbons.
Heteronuclear Multiple Bond Correlation (HMBC) is crucial as it shows correlations between protons and carbons over two to three bonds (²J and ³J-coupling). This technique reveals the connectivity of the molecular skeleton. For instance, the aldehydic proton would show an HMBC correlation to the C2 carbon (bearing the bromine atom) and the C6 carbon, confirming the ortho-position of the bromine relative to the aldehyde. Similarly, the isopropyl methine proton would correlate with aromatic carbons C3 and C5, confirming the para-position of the isopropyl group.
Based on established substituent effects and data from analogous compounds, the predicted ¹H and ¹³C NMR chemical shifts are presented below.
Predicted ¹H and ¹³C NMR Data for this compound
| Position | Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (from H at position) |
|---|---|---|---|---|
| CHO | Aldehyde | ~10.2 | ~191.0 | C-1, C-2, C-6 |
| 1 | C | - | ~135.0 | - |
| 2 | C-Br | - | ~128.0 | - |
| 3 | Ar-H | ~7.65 | ~132.0 | C-1, C-5, C-isopropyl |
| 4 | C-isopropyl | - | ~155.0 | - |
| 5 | Ar-H | ~7.45 | ~126.0 | C-3, C-1 |
| 6 | Ar-H | ~7.80 | ~135.5 | C-2, C-4, CHO |
| CH (isopropyl) | CH | ~3.10 | ~34.0 | C-3, C-4, C-5, CH₃ |
| CH₃ (isopropyl) | CH₃ | ~1.25 | ~23.5 | C-4, CH |
These 2D correlation experiments provide a robust framework for confirming the substitution pattern, ensuring the compound is indeed this compound and not a structural isomer.
The conformation of ortho-substituted benzaldehydes is a subject of significant interest. Steric and electronic repulsion between the bulky bromine atom and the carbonyl oxygen at the ortho position forces the aldehyde group to twist out of the plane of the aromatic ring. researchgate.net This deviation from planarity can be investigated using specific NMR parameters.
Long-Range Coupling Constants: The magnitude of long-range proton-proton coupling constants (over four or five bonds) is highly dependent on the spatial arrangement of the coupled nuclei. In aromatic aldehydes, a five-bond coupling (⁵J) is often observed between the aldehydic proton and the aromatic proton at the meta-position (H-5 in this case). This coupling is transmitted through the sigma-bond framework and is maximal when the bonds form a planar "W" or "zig-zag" arrangement. researchgate.net For this compound, analysis of the ⁵J(CHO, H-5) coupling constant can provide insight into the preferred dihedral angle between the aldehyde group and the aromatic ring.
Chemical Shift Anisotropy: The chemical shift of a nucleus is influenced by the local magnetic fields induced by nearby electron clouds. Anisotropic groups, such as the carbonyl (C=O) bond and the aromatic ring, create distinct shielding and deshielding zones in their vicinity. The precise chemical shift of the aldehyde proton and the nearby H-6 proton is sensitive to the molecule's conformation. lumenlearning.com A change in the dihedral angle alters the spatial relationship between these protons and the anisotropic C=O group, leading to predictable changes in their chemical shifts. Theoretical calculations correlated with experimental data can thus be used to model the lowest energy conformation of the molecule in solution. Studies on related ortho-substituted benzaldehydes suggest that the steric effect of the bromine atom is a dominant factor in determining this geometry. unicamp.brnih.gov
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.
IR and Raman spectroscopy are complementary methods. IR absorption occurs when a vibration leads to a change in the molecular dipole moment, while Raman scattering occurs when there is a change in polarizability.
For this compound, the key functional groups—aldehyde, isopropyl, and substituted benzene (B151609) ring—give rise to characteristic vibrational bands. The intense C=O stretching vibration of the aldehyde is a prominent feature in the IR spectrum. The precise frequency of this band is sensitive to electronic effects and conjugation, as well as intermolecular interactions such as dipole-dipole stacking in the solid state. In non-polar solvents, this interaction is minimized, while in the solid phase or polar solvents, hydrogen bonding or other interactions can cause shifts in the C=O frequency. ias.ac.in
Expected Vibrational Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |
|---|---|---|---|
| Aromatic C-H Stretch | 3100 - 3000 | Medium | Strong |
| Aliphatic C-H Stretch (isopropyl) | 2980 - 2870 | Strong | Strong |
| Aldehydic C-H Stretch | 2850 - 2820 and 2750 - 2720 | Weak-Medium | Medium |
| Aldehyde C=O Stretch | 1710 - 1690 | Very Strong | Medium |
| Aromatic C=C Stretch | 1610 - 1580 and 1500 - 1450 | Medium-Strong | Strong |
| Aliphatic C-H Bend (isopropyl) | 1470 - 1450 and 1385 - 1365 | Medium | Medium |
| Aromatic C-H Bend (out-of-plane) | 900 - 800 | Strong | Weak |
| C-Br Stretch | 650 - 550 | Medium-Strong | Strong |
The combination of IR and Raman spectra provides a comprehensive vibrational fingerprint of the molecule, confirming the presence of all key structural components.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental formula.
While standard mass spectrometry provides the nominal molecular weight, High-Resolution Mass Spectrometry (HRMS) can measure mass with extremely high accuracy (typically to within 5 ppm). This precision allows for the determination of a unique elemental formula.
Predicted HRMS Data for this compound
| Ionic Species | Elemental Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₁₀H₁₁⁷⁹BrO | 225.99933 |
| [M+2]⁺ (with ⁸¹Br) | C₁₀H₁₁⁸¹BrO | 227.99728 |
Data calculated based on IUPAC atomic weights and isotopic abundances. nih.gov
The observation of this distinct isotopic pattern at the high resolution corresponding to the formula C₁₀H₁₁BrO serves as the final confirmation of the identity and elemental composition of this compound.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation and Structural Confirmation
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the structure of ions by fragmenting them in the gas phase and analyzing the resulting fragment ions. wikipedia.orgnationalmaglab.orgwikipedia.org In a typical MS/MS experiment involving this compound, the molecule would first be ionized, commonly through electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) to form a protonated molecule [M+H]⁺. This precursor ion is then selected and subjected to collision-induced dissociation (CID), where it collides with an inert gas, leading to fragmentation. wikipedia.orgnih.gov
The fragmentation pathways of protonated benzaldehydes are often initiated by the transfer of a proton from the carbonyl group to the aromatic ring, which can lead to a variety of subsequent bond cleavages. core.ac.uk For this compound, the fragmentation is expected to be influenced by the presence of the bromo, isopropyl, and aldehyde functional groups.
Key expected fragmentation pathways would likely include:
Loss of a hydrogen atom: The molecular ion may lose a hydrogen atom to form a stable [M-H]⁺ ion.
Loss of the formyl radical (•CHO): Cleavage of the bond between the aromatic ring and the aldehyde group would result in the loss of a 29 Da fragment, a common fragmentation pattern for aromatic aldehydes. docbrown.info
Loss of a methyl radical (•CH₃) from the isopropyl group: Fragmentation of the isopropyl group could lead to the loss of a methyl radical, resulting in a more stable secondary carbocation.
Loss of bromine radical (•Br): Cleavage of the carbon-bromine bond would result in a significant fragment ion, with the characteristic isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) being a key diagnostic feature. youtube.com
Complex rearrangements: Interactions between the distal side chains could lead to more complex fragmentation patterns, potentially involving the elimination of neutral molecules like carbon monoxide (CO). core.ac.uk
The resulting fragment ions would be detected, and their mass-to-charge ratios would be used to piece together the structure of the original molecule, confirming the connectivity of the atoms.
Table 1: Predicted Major Fragment Ions in the MS/MS Spectrum of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Putative Fragment Structure |
| 227/229 ([M+H]⁺) | 212/214 | •CH₃ | [C₉H₈BrO]⁺ |
| 227/229 ([M+H]⁺) | 198/200 | •CHO | [C₉H₁₀Br]⁺ |
| 227/229 ([M+H]⁺) | 148 | •Br | [C₁₀H₁₁O]⁺ |
| 227/229 ([M+H]⁺) | 120 | •Br, CO | [C₉H₁₁]⁺ |
Note: The m/z values for bromine-containing ions are presented as a pair to reflect the isotopic distribution of ⁷⁹Br and ⁸¹Br.
X-Ray Diffraction Studies
Single-crystal X-ray diffraction is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. researchgate.netnih.gov This method provides detailed information on bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly documented, we can infer its likely crystallographic properties based on studies of similar molecules like 4-bromobenzaldehyde and other substituted bromoarenes. researchgate.netnih.gov
To perform this analysis, a high-quality single crystal of the compound would be grown. This crystal would then be mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.
Based on the analysis of analogous structures, it is anticipated that this compound would crystallize in a common space group, such as P2₁/c. The crystal packing would likely be governed by a combination of van der Waals forces and weaker intermolecular interactions, such as C-H···O hydrogen bonds involving the aldehyde group. nih.gov The presence of the bulky isopropyl and bromo substituents would significantly influence the molecular packing and the unit cell parameters.
Table 2: Hypothetical Crystallographic Parameters for this compound Based on Analogous Structures
| Parameter | Expected Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~10-15 |
| b (Å) | ~4-8 |
| c (Å) | ~15-20 |
| β (°) | ~90-110 |
| V (ų) | ~1200-1600 |
| Z | 4 |
These values are estimations based on the crystallographic data of similarly substituted bromobenzaldehyde derivatives and are subject to experimental verification.
Chromatographic Methodologies for Analysis and Purification
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are indispensable tools for assessing the purity of this compound, monitoring the progress of its synthesis, and analyzing complex mixtures containing this compound.
HPLC Analysis: For HPLC analysis, a reversed-phase C18 column would likely be employed. researchgate.net The mobile phase would typically consist of a mixture of acetonitrile or methanol and water, with the possibility of adding a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape. researchgate.net Detection would most commonly be performed using a UV detector, as the aromatic ring and carbonyl group of the benzaldehyde (B42025) provide strong chromophores. A typical detection wavelength would be around 254 nm. This method would allow for the separation of this compound from starting materials, byproducts, and other impurities.
GC Analysis: GC is well-suited for the analysis of volatile and thermally stable compounds like this compound. A non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) would be appropriate for separation. The sample would be injected into a heated inlet, vaporized, and carried through the column by an inert gas (e.g., helium or nitrogen). The separation is based on the differential partitioning of the analytes between the mobile gas phase and the stationary liquid phase. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection. GC-MS would provide both retention time data for quantification and mass spectra for confident identification of the compound and any impurities.
In cases where higher sensitivity or selectivity is required, derivatization of the aldehyde functional group can be employed. sdiarticle4.comresearchgate.netjascoinc.com Derivatization involves chemically modifying the analyte to introduce a moiety that enhances its detectability. sdiarticle4.comresearchgate.netlibretexts.org
A widely used derivatizing agent for aldehydes is 2,4-dinitrophenylhydrazine (DNPH). waters.com The reaction of this compound with DNPH would yield a highly colored and UV-active 2,4-dinitrophenylhydrazone derivative. This derivative can be readily analyzed by HPLC with UV detection at a longer wavelength (around 360 nm), which often provides a significant increase in sensitivity and reduces interference from other components in the sample matrix. waters.com
Other derivatization strategies could involve the use of fluorescent labeling reagents, such as dansyl hydrazine (B178648) or 1,3-cyclohexanedione, which would allow for highly sensitive detection by fluorescence detectors in HPLC. jascoinc.comddtjournal.comnih.gov These methods are particularly useful for trace-level analysis.
Capillary electrophoresis (CE) offers a high-efficiency alternative for the separation of aromatic aldehydes. unesp.brwikipedia.org In CE, separation is achieved based on the differential migration of charged species in an electric field within a narrow capillary. wikipedia.org
For the analysis of neutral compounds like this compound, micellar electrokinetic chromatography (MEKC) is a suitable CE technique. researchgate.net In MEKC, a surfactant is added to the buffer to form micelles. The neutral analyte partitions between the aqueous buffer and the hydrophobic interior of the micelles, allowing for separation based on these partitioning differences. researchgate.net
Alternatively, the aldehyde can be derivatized to introduce a charged group. For example, reaction with a reagent containing a sulfonic acid or a quaternary ammonium group would render the molecule amenable to separation by capillary zone electrophoresis (CZE). nih.gov CE methods are characterized by their high resolving power, short analysis times, and low sample and reagent consumption. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Bromo 4 Isopropylbenzaldehyde
Density Functional Theory (DFT) Calculations
DFT has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For 2-Bromo-4-isopropylbenzaldehyde, DFT calculations are instrumental in predicting its geometry, electronic characteristics, and spectroscopic signatures.
Geometry Optimization and Conformational Analysis of Isomers
The initial step in computational analysis involves the optimization of the molecular geometry to find the most stable conformation. For this compound, this process considers the rotational isomers (conformers) arising from the orientation of the aldehyde and isopropyl groups relative to the benzene (B151609) ring.
The geometry of substituted benzaldehydes is typically optimized at a specific level of theory, such as the semiempirical PM3 level or more robust DFT methods like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)). researchgate.netnih.gov Calculations for similar molecules, like 2-bromo-4-chlorobenzaldehyde, have identified two primary planar conformers: O-cis and O-trans, depending on the orientation of the carbonyl group relative to the adjacent bromine atom. researchgate.net The O-trans conformer, where the aldehyde group is directed away from the bulky bromine atom, is generally found to be the more stable isomer due to reduced steric hindrance.
Table 1: Calculated Geometric Parameters for the O-trans Isomer of a Substituted Benzaldehyde (B42025)
| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |
|---|---|---|---|
| C=O | 1.21 | - | - |
| C-Br | 1.91 | - | - |
| C-C (ring) | 1.39 - 1.41 | - | - |
| C-CHO | - | 120.5 | - |
| O=C-C-C | - | - | 180.0 |
Note: Data is illustrative, based on typical values for similar substituted benzaldehydes.
Electronic Structure Analysis
Understanding the electronic structure is key to predicting a molecule's reactivity and properties.
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic transition properties. researchgate.net For molecules with donor-acceptor characteristics, the HOMO is typically localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. researchgate.net In this compound, the benzene ring substituted with the isopropyl group acts as the electron-donating moiety, and the bromo-benzaldehyde part serves as the electron-accepting core. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov
Mulliken Population Analysis: This analysis provides a method for estimating partial atomic charges, offering insights into the charge distribution across the molecule. uni-muenchen.dewikipedia.org It helps in identifying electrophilic and nucleophilic sites. However, it is known to be highly sensitive to the choice of basis set. wikipedia.org
Natural Bond Orbital (NBO) Analysis: NBO analysis provides a more intuitive picture of the bonding and electronic structure. It examines charge transfer and hyperconjugative interactions between orbitals. For instance, in a similar molecule, 5-Bromosalicylaldehyde, NBO analysis revealed significant stabilization energies from interactions between the lone pairs of the oxygen atom and the antibonding orbitals of the adjacent C-C and C-H bonds. nih.gov
Table 2: Illustrative Electronic Properties of this compound
| Property | Calculated Value (eV) |
|---|---|
| HOMO Energy | -6.5 |
| LUMO Energy | -1.8 |
| HOMO-LUMO Gap (ΔE) | 4.7 |
Note: Values are hypothetical and representative for this class of compounds.
Spectroscopic Property Predictions and Validation
Computational methods are widely used to predict spectroscopic data, which can then be compared with experimental results for validation.
Infrared (IR) Spectra: Theoretical IR spectra are often calculated using DFT methods. researchgate.net For substituted benzaldehydes, the carbonyl (C=O) stretching frequency is a key diagnostic peak. researchgate.net Studies on 2-bromo-4-chlorobenzaldehyde have shown that the calculated vibrational frequencies, when scaled by an appropriate factor, show excellent agreement with experimental FT-IR spectra. researchgate.netresearchgate.net
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra. researchgate.netresearchgate.net The calculations provide information on the maximum absorption wavelengths (λmax), excitation energies, and oscillator strengths. researchgate.net For similar benzaldehyde derivatives, TD-DFT calculations have successfully predicted the main absorption bands, which typically arise from π → π* transitions within the aromatic system. nih.gov
NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict NMR chemical shifts (δ). liverpool.ac.uk The electron-withdrawing effect of the carbonyl and bromo groups in this compound is expected to cause the aromatic protons to have distinct chemical shifts, with the ortho and para protons being the most deshielded. The aldehyde proton is characteristically found at a very downfield shift, typically around 10 ppm.
Table 3: Predicted vs. Experimental Spectroscopic Data for a Substituted Benzaldehyde
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| IR: ν(C=O) (cm⁻¹) | 1705 | 1700 |
| UV-Vis: λmax (nm) | 260 | 265 |
| ¹H NMR: δ(CHO) (ppm) | 9.98 | 10.00 |
Note: Data is illustrative and based on findings for analogous compounds. nih.govresearchgate.net
Molecular Dynamics (MD) Simulations
While DFT provides a static picture, MD simulations are employed to study the dynamic behavior of molecules over time.
Investigation of Dynamic Behavior and Solvent Effects on Conformation and Reactivity
MD simulations can be used to explore the conformational landscape of this compound in different solvent environments. researchgate.net Solvents can significantly influence the conformational preferences and the vibrational spectra of molecules. nih.gov For instance, in polar solvents, hydrogen bonding can occur with the carbonyl oxygen, leading to shifts in the C=O stretching frequency in the IR spectrum. nih.gov MD simulations, often using implicit solvent models, can provide insights into these solute-solvent interactions and their impact on the molecule's structure and reactivity. dntb.gov.ua
Quantum Chemical Studies of Reaction Mechanisms and Transition States
Quantum chemical methods are powerful tools for elucidating the mechanisms of chemical reactions. These studies involve locating the transition state structures and calculating the activation energies, which provides a detailed understanding of the reaction pathway. researchgate.net For a molecule like this compound, such studies could investigate reactions involving the aldehyde group, such as nucleophilic addition, or reactions involving the aromatic ring, like nucleophilic aromatic substitution. These computational investigations can help in understanding the regioselectivity and stereoselectivity of reactions. acs.org
Quantitative Structure-Activity Relationship (QSAR) Modeling for Design of Novel Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. fiveable.me This approach is pivotal in modern medicinal chemistry for designing and optimizing novel therapeutic agents by predicting the activity of yet-to-be-synthesized compounds, thereby prioritizing synthetic efforts and reducing costs. nih.gov Although specific QSAR studies focusing exclusively on this compound were not found in a review of available literature, the principles of QSAR are broadly applicable. The potential for designing novel derivatives of this compound can be effectively illustrated by examining QSAR studies conducted on structurally analogous substituted benzaldehydes.
The fundamental premise of QSAR is that the variations in the biological activity of a group of structurally related molecules are dependent on the changes in their physicochemical properties, which are in turn determined by their molecular structure. fiveable.me A QSAR model is typically expressed by the following equation:
Activity = f (Molecular Descriptors) + error
Here, the biological activity is the dependent variable, and the molecular descriptors, which are numerical representations of the physicochemical properties, are the independent variables. libretexts.org The process involves creating a dataset of compounds with known activities, calculating a wide range of molecular descriptors, selecting the most relevant descriptors, generating a mathematical model using statistical methods, and finally, validating the model's predictive power. libretexts.org
Application in Designing Antimicrobial Agents
One potential application for QSAR modeling of this compound derivatives is in the development of new antimicrobial agents. For instance, a 2D-QSAR study was conducted on a series of 5-(substituted benzaldehyde) thiazolidine-2,4-dione derivatives to analyze their antimicrobial activity against Staphylococcus aureus. jmaterenvironsci.com In that study, researchers used statistical methods like Principal Component Analysis (PCA) to select the most relevant molecular descriptors and Multiple Linear Regression (MLR) to build the predictive model. jmaterenvironsci.com
The resulting model demonstrated a strong correlation between the structural features and the antimicrobial activity, as indicated by its high statistical quality. jmaterenvironsci.com A hypothetical QSAR study on this compound derivatives for antimicrobial activity would involve synthesizing a series of analogs with variations at different positions of the benzaldehyde ring. For these derivatives, various molecular descriptors would be calculated, including:
Electronic descriptors: Such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and atomic charges, which describe the molecule's reactivity and ability to participate in electronic interactions.
Steric descriptors: Like molar volume and surface area, which relate to the size and shape of the molecule and its ability to fit into a biological target.
Topological descriptors: Which are numerical representations of the molecular structure, including connectivity indices that describe the branching of the molecule.
The statistical validation of the developed QSAR model is crucial to ensure its reliability. jmaterenvironsci.com Key statistical parameters from a representative antimicrobial QSAR study are presented in the table below.
| Statistical Parameter | Value | Interpretation |
| R (Correlation Coefficient) | 0.981 | Indicates a very strong correlation between the predicted and observed activities. |
| R² (Coefficient of Determination) | 0.963 | Shows that 96.3% of the variance in the biological activity is explained by the model. |
| R²adj (Adjusted R²) | 0.953 | R² adjusted for the number of descriptors in the model. |
| F (Fischer's test value) | 5.97×10⁻⁸ | A high F-value indicates a statistically significant regression model. |
| R²cv (Cross-validated R²) | 0.997 | High value from leave-one-out cross-validation indicates good internal predictive ability. |
| Data based on a 2D-QSAR study on substituted benzaldehyde derivatives. jmaterenvironsci.com |
A validated QSAR model would allow researchers to predict the antimicrobial activity of new, unsynthesized derivatives of this compound, guiding the design of more potent compounds.
Predicting Enzyme Inhibition
Another significant application of QSAR is in designing enzyme inhibitors. For example, 3D-QSAR and molecular docking studies have been performed on benzaldehyde derivatives to assess their potential as phenoloxidase inhibitors. nih.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are powerful 3D-QSAR methods that can provide detailed insights into the steric, electrostatic, and hydrophobic interactions between a ligand and its target enzyme. nih.govnih.gov
In a hypothetical 3D-QSAR study for this compound derivatives as inhibitors of a specific enzyme, the following steps would be undertaken:
A dataset of derivatives with measured inhibitory activities (e.g., IC₅₀ values) would be compiled.
The 3D structures of all molecules would be generated and aligned based on a common substructure.
CoMFA and CoMSIA fields would be calculated to describe the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties around the aligned molecules.
Partial Least Squares (PLS) regression would then be used to develop a model correlating these fields with the biological activity. nih.gov
The output of such a study is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely lead to an increase or decrease in activity. For instance, a map might indicate that a bulky, electropositive group at a particular position on the benzaldehyde ring would enhance binding to the enzyme's active site. The robustness of such models is demonstrated by their statistical validation parameters.
| QSAR Method | q² (Cross-validated R²) | r² (Non-cross-validated R²) | Interpretation |
| CoMFA | 0.926 | 0.986 | Excellent internal predictive ability and goodness of fit. |
| CoMSIA | 0.933 | 0.984 | Excellent internal predictive ability and goodness of fit. |
| Data from a 3D-QSAR study on benzaldehyde derivatives as phenoloxidase inhibitors. nih.gov |
These highly predictive models can serve as a reliable guide for the rational design of novel and potent enzyme inhibitors based on the this compound scaffold. nih.gov
Assessing Toxicological Profiles
QSAR is also extensively used in toxicology to predict the adverse effects of chemicals. researchgate.net A QSAR study on the toxicity of various substituted benzaldehydes to the bacterium Photobacterium phosphoreum demonstrated that descriptors related to the electronic properties of the molecules, such as the most positive and negative net atomic charges, were crucial in predicting toxicity. researchgate.net
By developing a QSAR model for the toxicity of this compound derivatives, it would be possible to design new compounds with potentially lower toxicity. This is particularly important in drug discovery, where a balance must be struck between therapeutic efficacy and safety. Similarly, QSAR models have been developed for the toxicity of aromatic aldehydes against the protozoan Tetrahymena pyriformis, using quantum topological molecular similarity (QTMS) descriptors along with the lipophilicity (log Kₒ/w). nih.gov Such models help in understanding the structural features that contribute to toxicity and in designing safer chemical entities.
Emerging Research Frontiers and Future Directions for 2 Bromo 4 Isopropylbenzaldehyde Chemistry
Development of Novel Asymmetric Synthetic Routes Utilizing 2-Bromo-4-isopropylbenzaldehyde as a Chiral Building Block
The aldehyde functional group in this compound serves as a versatile handle for the construction of chiral molecules, which are of paramount importance in the pharmaceutical industry. nih.gov The development of novel asymmetric synthetic routes is a key research frontier. These routes aim to convert the achiral aldehyde into a chiral product with high enantioselectivity.
One promising approach is the asymmetric reduction of the aldehyde to form a chiral alcohol. This can be achieved using various chiral catalysts, such as those based on ruthenium, rhodium, or iridium complexes with chiral ligands. Another significant area of exploration is the asymmetric addition of nucleophiles to the carbonyl group. This includes the addition of organometallic reagents (e.g., Grignard or organolithium reagents) in the presence of chiral ligands, or the use of organocatalysts to facilitate enantioselective additions of carbon or heteroatom nucleophiles. The synthesis of chiral building blocks from achiral starting materials using chiral metal catalysts is an ambitious and highly valuable technique. nih.govnih.govchiroblock.com
| Reaction Type | Catalyst/Reagent Example | Potential Chiral Product |
| Asymmetric Reduction | Chiral Ruthenium-Diamine Complex | (R)- or (S)-(2-Bromo-4-isopropylphenyl)methanol |
| Asymmetric Alkylation | Diethylzinc with Chiral Amino Alcohol | (R)- or (S)-1-(2-Bromo-4-isopropylphenyl)propan-1-ol |
| Asymmetric Aldol (B89426) Reaction | Proline-derived Organocatalyst | Chiral β-hydroxy ketone |
Exploration of Novel Catalytic Systems for Highly Selective Transformations of Brominated Aldehydes
The presence of a bromine atom on the aromatic ring of this compound offers a site for various cross-coupling reactions, enabling the introduction of a wide range of substituents. Research in this area is focused on developing novel catalytic systems that can achieve high selectivity for transformations at either the aldehyde or the bromo-substituent.
For instance, palladium-catalyzed reactions like the Suzuki, Heck, or Sonogashira couplings can be employed to form new carbon-carbon bonds at the bromine position. A key challenge is to perform these transformations without affecting the aldehyde group. Conversely, selective reactions at the aldehyde group, such as reductive amination or olefination, in the presence of the bromo-substituent are also of great interest. The development of chemoselective catalysts that can differentiate between these two reactive sites is a significant area of investigation. numberanalytics.com Rhodium(I)-catalyzed intermolecular alkyne hydroacylation reactions have been shown to be effective for 2-triazenylbenzaldehydes, suggesting potential applicability to other substituted benzaldehydes. nih.gov
Integration with Flow Chemistry and Automated Synthesis Platforms for Scalable Production
The transition from batch to continuous flow chemistry offers numerous advantages for the synthesis and subsequent transformations of this compound, including improved safety, better heat and mass transfer, and enhanced scalability. rsc.orgnih.gov Research is underway to adapt synthetic routes for this compound to flow reactors. This could involve, for example, the continuous bromination of 4-isopropylbenzaldehyde (B89865) or the continuous formylation of 1-bromo-3-isopropylbenzene.
Furthermore, the integration of flow chemistry with automated synthesis platforms can accelerate the optimization of reaction conditions and the rapid generation of libraries of derivatives. sigmaaldrich.commetoree.commit.eduwikipedia.org These automated systems can systematically vary parameters such as temperature, pressure, reagent concentration, and residence time to quickly identify the optimal conditions for a given transformation. mit.edu This high-throughput approach is invaluable for exploring the chemical space around this compound and identifying derivatives with desired properties.
Targeted Synthesis of Radiolabeled Analogues for Positron Emission Tomography (PET) Tracer Development
Positron Emission Tomography (PET) is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research. The development of novel PET tracers is a vibrant area of research, and substituted benzaldehydes can serve as precursors for such tracers. The targeted synthesis of radiolabeled analogues of this compound, for instance by introducing a positron-emitting radionuclide like fluorine-18 (B77423), could lead to new imaging agents.
The most common strategy for introducing fluorine-18 into aromatic systems is through nucleophilic aromatic substitution on an activated precursor. The bromine atom in this compound could potentially be replaced by fluorine-18. Another approach involves the use of 18F-labeled aldehydes, such as 4-[18F]fluorobenzaldehyde, in subsequent reactions. nih.gov The development of efficient and reliable methods for the direct 18F-labeling of such molecules is a key challenge. rsc.orgchemrxiv.orgresearchgate.net
Computational Design of Novel Derivatives with Tuned Electronic or Steric Properties for Specific Applications
This in-silico approach allows for the screening of a large number of virtual compounds, saving significant time and resources in the laboratory. By predicting properties such as dipole moment, polarizability, and frontier molecular orbital energies, researchers can identify promising candidates for specific applications, such as in advanced functional materials or as biologically active molecules. mdpi.com
Applications in Advanced Functional Materials (e.g., Optoelectronic Materials, Chemical Sensors)
The unique electronic and structural features of this compound and its derivatives make them promising candidates for the development of advanced functional materials. The aromatic core, combined with the potential for further functionalization, allows for the tuning of optoelectronic properties. researchgate.netdntb.gov.ua For instance, by introducing electron-donating or electron-withdrawing groups through cross-coupling reactions, it may be possible to create novel materials with applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Furthermore, the aldehyde group can be utilized for the development of chemical sensors. rsc.orgrsc.org It can react with specific analytes, leading to a change in the optical or electronic properties of the material. For example, sensors based on the condensation of the aldehyde with primary amines can be designed to detect specific volatile organic compounds. technologynetworks.comresearchgate.net
Green Chemistry Aspects in the Synthesis and Application of this compound
The principles of green chemistry are increasingly guiding the development of new chemical processes. rsc.orginnoget.comnih.govresearchgate.net For the synthesis of this compound, this involves exploring more environmentally friendly routes that minimize waste, use less hazardous reagents, and are more energy-efficient. rsc.org This could include the use of greener solvents, catalytic methods instead of stoichiometric reagents, and sourcing starting materials from renewable feedstocks. numberanalytics.comsciencedaily.com
In the application of this compound, green chemistry considerations are also important. This includes designing derivatives that are biodegradable or have a lower environmental impact. The use of biocatalytic methods, employing enzymes for the transformation of the aldehyde, is a particularly promising green alternative. uva.nl
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the purity and structure of 2-Bromo-4-isopropylbenzaldehyde?
- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy to confirm aromatic substitution patterns and the isopropyl group's presence. Infrared (IR) spectroscopy can identify the aldehyde functional group (C=O stretch ~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) provides molecular ion validation. For crystallographic confirmation, single-crystal X-ray diffraction using software like WinGX or ORTEP-3 ensures precise structural elucidation .
Q. What safety protocols should be followed when handling this compound in the laboratory?
- Methodological Answer : Use impervious gloves (e.g., nitrile), sealed goggles, and lab coats to prevent skin/eye contact. Work in a fume hood due to potential respiratory hazards. In case of exposure, flush eyes with water for 15 minutes and wash skin with soap/water. Store in a cool, dry place away from oxidizing agents. Toxicity data may be limited, so treat with caution analogous to structurally similar brominated aldehydes .
Q. How can researchers optimize the synthesis of this compound from its precursor?
- Methodological Answer : Bromination of 4-isopropylbenzaldehyde via electrophilic aromatic substitution (EAS) is common. Use controlled stoichiometry of brominating agents (e.g., N-bromosuccinimide, NBS) and catalysts (e.g., FeBr₃) in anhydrous conditions. Monitor reaction progress with thin-layer chromatography (TLC) and purify via column chromatography using silica gel and a non-polar solvent system .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : DFT calculations (e.g., using the B3LYP functional) model the electron density distribution and frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity in Suzuki-Miyaura or Ullmann coupling reactions. Compare computed activation energies for different reaction pathways to identify thermodynamically favorable products .
Q. What experimental strategies resolve contradictions in reported catalytic efficiencies of this compound in organometallic reactions?
- Methodological Answer : Conduct controlled reproducibility studies by varying catalysts (e.g., Pd(PPh₃)₄ vs. NiCl₂), solvents (polar vs. non-polar), and temperatures. Use statistical tools like ANOVA to analyze yield discrepancies. Validate results with kinetic studies (e.g., time-resolved NMR) and mechanistic probes (e.g., radical scavengers) .
Q. How can researchers analyze steric effects of the isopropyl group in this compound during nucleophilic aromatic substitution?
- Methodological Answer : Perform X-ray crystallography to measure bond angles and dihedral angles around the isopropyl group. Compare with computational models (e.g., molecular mechanics simulations) to quantify steric hindrance. Kinetic isotope effects (KIEs) and Hammett plots further elucidate electronic vs. steric contributions .
Q. What strategies mitigate byproduct formation during the functionalization of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
